2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide
Description
This compound features a fused pyrido[2,3-e][1,2,4]thiadiazine core modified with a 1,1-dioxido group, a 4-fluorophenyl substituent, and an N-(p-tolyl)acetamide side chain. The p-tolyl group (methyl-substituted phenyl) may contribute to lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-4-8-17(9-5-15)24-20(27)13-25-14-26(18-10-6-16(22)7-11-18)21-19(30(25,28)29)3-2-12-23-21/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQILGULCMZFDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a unique combination of a fluorophenyl group , a pyridothiadiazine ring , and an acetamide moiety . Its IUPAC name is 2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(p-tolyl)acetamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The binding of the compound to these targets can lead to significant modulation of their activity and subsequent effects on cellular functions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of pyridothiadiazine possess inhibitory effects on pathogens like Acinetobacter baumannii, which is known for its antibiotic resistance .
Enzyme Inhibition
The compound has been investigated as an inhibitor of specific enzymes involved in critical biochemical pathways. For example, it has shown potential as a bisubstrate analogue inhibitor against certain kinases and proteases . These interactions can disrupt normal cellular processes and provide insights into developing therapeutic agents for diseases like cancer.
Research Findings and Case Studies
A detailed examination of the biological activity of this compound reveals several key findings:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorophenyl group and thiadiazine core facilitate nucleophilic substitution, particularly at electron-deficient positions. Fluorine’s electron-withdrawing nature enhances the reactivity of adjacent carbons, enabling aromatic substitution under mild conditions.
Oxidation and Reduction
The sulfone group (1,1-dioxido) stabilizes adjacent oxidation states, while the pyrido-thiadiazine core undergoes redox transformations:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Sulfone Reduction | LiAlH₄ or NaBH₄ (under N₂) | Partial reduction to sulfoxide | Requires controlled stoichiometry. |
| Aromatic Ring Hydrogenation | H₂/Pd-C | Saturated dihydro derivatives | Occurs at the pyrido ring. |
Cycloaddition and Ring-Opening
The thiadiazine ring participates in cycloaddition due to its conjugated π-system. For example:
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) at elevated temperatures to form bicyclic adducts.
-
Ring-Opening with Nucleophiles : Thiadiazine ring cleavage occurs via nucleophilic attack at the sulfur atom, yielding pyridine-thiol intermediates.
Acetamide Modifications
The p-tolyl acetamide group undergoes:
-
N-Alkylation/Arylation : Using alkyl halides or aryl boronic acids under Pd-mediated coupling.
-
Hydrolysis to Carboxylic Acid : Achieved via strong base (e.g., NaOH, 120°C) .
Fluorophenyl Reactivity
-
Suzuki Coupling : Fluorophenyl-Bpin derivatives cross-couple with aryl halides to form biaryl systems.
-
Electrophilic Aromatic Substitution : Nitration/sulfonation occurs at the meta position relative to fluorine.
Influence of Structural Features on Reactivity
| Structural Feature | Impact on Reactivity |
|---|---|
| 4-Fluorophenyl Group | Enhances electrophilic substitution via electron withdrawal. |
| Sulfone Group | Stabilizes transition states in redox reactions. |
| Pyrido-Thiadiazine Core | Enables conjugation-driven reactivity (e.g., cycloaddition). |
Mechanistic Insights
-
Sulfone-Mediated Stabilization : The 1,1-dioxido group stabilizes intermediates during substitution reactions via resonance.
-
Steric Effects : The p-tolyl group directs regioselectivity in coupling reactions by hindering ortho positions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s pyrido-thiadiazine core differentiates it from analogs with alternative heterocycles (Table 1). Key structural distinctions include:
- Fused ring systems : The pyrido-thiadiazine contrasts with benzo-thiadiazine () and imidazo-thiazole (–5).
- Substituent positions : The 4-fluorophenyl group and p-tolyl acetamide differ from chloro, nitro, or morpholine substituents in other acetamides.
Physicochemical Properties
Molecular weight and solubility are influenced by substituents:
- The target compound’s molecular formula is estimated as C₂₂H₁₉FN₃O₃S (calculated), with a molecular weight of 436.47 g/mol .
- Comparatively, the chloro-fluoro analog (: C₁₇H₁₅ClFN₃O₃S₂) has a lower molecular weight (427.9 g/mol) due to a smaller benzo-thiadiazine core.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-withdrawing groups : The 1,1-dioxido group in the target compound may enhance binding to polar enzyme pockets, similar to sulfone-containing kinase inhibitors .
- Substituent effects : The p-tolyl group could improve membrane permeability compared to nitro or chlorophenyl groups in analogs .
- Synthetic scalability : Reactions in dioxane or acetone () suggest feasible scalability under mild conditions.
Q & A
Q. Characterization :
- NMR : Assign peaks using deuterated DMSO for solubility; observe fluorine coupling in -NMR (δ ≈ -115 ppm for 4-fluorophenyl) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 470.12 (theoretical 470.11) .
Basic Question: How is the compound’s biological activity initially assessed in vitro?
Q. Methodological Answer :
- Primary Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) at 10 μM concentration. Fluorescence-based readouts (e.g., ATPase activity) quantify IC values .
- Cytotoxicity : Test against HEK-293 cells via MTT assay; report selectivity index (SI = IC / IC) .
Advanced Question: How do structural modifications influence SAR (Structure-Activity Relationship)?
Methodological Answer :
Key SAR findings from analogs (Table 1):
Experimental Design : Synthesize derivatives with targeted substitutions (e.g., Cl, OMe at para positions) and compare IC values in dose-response assays .
Advanced Question: How to resolve contradictions in biological data across studies?
Methodological Answer :
Contradictions (e.g., varying IC values) arise from:
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8 alters protonation states) .
- Cell Line Variability : Use isogenic cell lines to control for genetic drift .
- Data Normalization : Include reference compounds (e.g., staurosporine for kinase assays) in each experiment .
Advanced Question: What computational methods predict binding modes?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with AMBER force fields. The 4-fluorophenyl group shows π-π stacking with kinase active sites (PDB: 3QAK) .
- MD Simulations : Run 100-ns trajectories to assess stability; RMSD <2 Å confirms stable binding .
Advanced Question: How to improve solubility and bioavailability?
Q. Methodological Answer :
- Salt Formation : Co-crystallize with succinic acid (improves aqueous solubility by 5×) .
- Prodrug Strategy : Synthesize phosphate esters of the acetamide group; evaluate hydrolysis rates in plasma .
Advanced Question: What advanced analytical techniques confirm structural integrity?
Q. Methodological Answer :
- X-ray Crystallography : Resolve dihydrothiadiazine ring conformation (torsion angle = 12.7°) .
- HPLC-MS/MS : Detect degradation products under stress conditions (e.g., 40°C/75% RH for 14 days) .
Advanced Question: How to address compound instability during storage?
Q. Methodological Answer :
- Lyophilization : Store as lyophilized powder under argon (-20°C); reconstitute in degassed DMSO .
- Accelerated Stability Testing : Monitor via UPLC at t = 0, 7, 30 days; limit degradation to <5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
